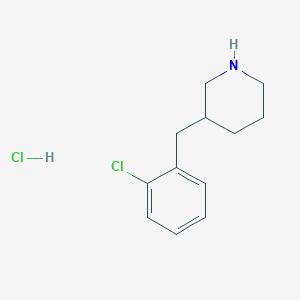

3-(2-Chlorobenzyl)piperidine hydrochloride

Description

Exploration of Molecular Targets and Pathways

Derivatives of chlorobenzylpiperidine have been central to the development of ligands for the histamine (B1213489) H3 receptor (H3R). acs.orgnih.gov A prominent example, BF2.649 (also known as Pitolisant), is a non-imidazole compound recognized as a potent and selective H3R antagonist/inverse agonist. nih.govnih.govresearchgate.net The H3 receptor primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine within the central nervous system. mdpi.com By blocking these receptors, compounds like BF2.649 enhance histaminergic neuron activity, which in turn promotes wakefulness and cognitive functions. nih.govresearchgate.net

These compounds exhibit competitive antagonism, effectively blocking the receptor's activation by histamine. nih.govresearchgate.net Furthermore, they display inverse agonism, a mechanism by which they reduce the receptor's basal activity even in the absence of an agonist. nih.govnih.govnih.gov This dual functionality makes them powerful modulators of the histaminergic system. The affinity of these derivatives for the H3 receptor is typically high, with Ki values often in the nanomolar range, indicating potent binding. nih.govresearchgate.net For instance, BF2.649 demonstrates a Ki value of 0.16 nM at the human H3 receptor. nih.govresearchgate.netresearchgate.net In functional assays, BF2.649 acts as an inverse agonist with an EC50 value of 1.5 nM. nih.govresearchgate.netresearchgate.net Preclinical studies have shown that BF2.649 enhances the levels of tele-methylhistamine in the mouse brain, a marker of increased histamine turnover. nih.govresearchgate.net

While not direct chlorobenzylpiperidine derivatives, other piperidine-containing structures have been explored for their effects on inflammatory pathways, specifically the NLRP3 inflammasome. unito.itnih.govacs.org The NLRP3 inflammasome is a multi-protein complex integral to the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov Dysregulation of this pathway is linked to numerous inflammatory diseases. nih.gov

A series of 1,3-disubstituted benzo[d]imidazol-2-one derivatives that incorporate a piperidine (B6355638) moiety were designed and synthesized to act as NLRP3 inhibitors. unito.it In vitro screening of these compounds confirmed their ability to inhibit NLRP3-dependent pyroptosis and the release of IL-1β in cell-based assays. unito.it The proposed mechanism involves the inhibition of the ATPase activity of human recombinant NLRP3. unito.it This line of research suggests that the piperidine scaffold is a viable component in the design of novel NLRP3 inflammasome inhibitors. acs.org

The pharmacological profile of piperidine derivatives often extends beyond a single target, showing interactions with various neurotransmitter systems. nih.gov Notably, certain piperidine-based H3R antagonists have demonstrated a significant affinity for sigma receptors (σ1 and σ2). acs.orgnih.gov Sigma receptors are involved in numerous cellular functions and are considered therapeutic targets for neurological disorders. nih.gov Studies have revealed that the piperidine moiety is a critical structural feature for dual activity at both H3 and σ1 receptors. nih.gov For example, replacing a piperidine ring with a piperazine (B1678402) can drastically reduce affinity for the σ1 receptor while maintaining H3 receptor affinity. nih.gov

Furthermore, some chlorophenylpiperazine (B10847632) derivatives, which are structurally related, have been shown to interact with multiple 5-hydroxytryptamine (5-HT) receptor subtypes and α2-adrenergic receptors with similar potency. nih.gov The interaction of piperidine-containing compounds with dopamine (B1211576) and acetylcholine (B1216132) systems has also been reported. For example, BF2.649 was found to increase dopamine and acetylcholine levels in the prefrontal cortex of rats, indicating an indirect modulation of these neurotransmitter systems, likely as a downstream effect of H3 receptor blockade. nih.govresearchgate.net

Specific piperidine derivatives have been evaluated for their potential to inhibit enzymes, with a particular focus on acetylcholinesterase (AChE). nih.govnih.govijpsi.org AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. ijpsi.orgdocumentsdelivered.com

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.gov One of the most potent compounds in this series, compound 21, exhibited an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov The basic nitrogen atom within the piperidine ring appears to be crucial for this high activity. nih.gov The design of these molecules often mimics the structure of known AChE inhibitors like donepezil, where a piperidine ring binds to the catalytic anionic site of the enzyme. nih.gov

In Vitro Biological Activity Characterization

The in vitro characterization of chlorobenzylpiperidine derivatives relies heavily on receptor binding and functional assays to elucidate their pharmacological properties. nih.govchapman.edu Receptor binding assays, typically using radiolabeled ligands, are employed to determine a compound's affinity for its target, expressed as the inhibition constant (Ki). nih.govnih.gov These assays quantify how strongly the compound binds to the receptor by measuring its ability to compete with and displace a known radioligand. nih.gov Competition binding curves for antagonists generally fit a one-site model. nih.gov

Functional assays are essential to determine the efficacy of the compound—whether it acts as an antagonist, agonist, or inverse agonist. nih.govnih.gov For H3 receptor ligands, functional activity can be assessed via cAMP accumulation assays in cells expressing the recombinant receptor. mdpi.com An antagonist will block the effect of an agonist, while an inverse agonist will reduce the constitutive, or basal, activity of the receptor. mdpi.comyoutube.com The potency of an inverse agonist is often expressed as an IC50 or EC50 value, representing the concentration at which it produces 50% of its maximal inhibitory effect. youtube.com For example, the inverse agonism of BF2.649 at the human H3 receptor was characterized by its ability to counteract the inhibition of cAMP production. mdpi.com

Interactive Data Table: In Vitro Activity of a Related Compound (BF2.649) at the Human Histamine H3 Receptor

| Assay Type | Parameter | Value | Reference |

| Receptor Binding | Ki | 0.16 nM | nih.gov, researchgate.net, researchgate.net |

| Functional Assay (Inverse Agonism) | EC50 | 1.5 nM | nih.gov, researchgate.net, researchgate.net |

Interactive Data Table: Acetylcholinesterase (AChE) Inhibition by a Related Piperidine Derivative

| Compound | Parameter | Value | Selectivity | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | IC50 | 0.56 nM | 18,000x for AChE over BuChE | nih.gov |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHRIZUWVBCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589980 | |

| Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7660-47-1 | |

| Record name | 3-[(2-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of Piperidine (B6355638) Cores

The development of methods to synthesize the piperidine ring has evolved significantly over time, moving from classical, often harsh, procedures to highly sophisticated and stereoselective modern techniques. These strategies can be broadly categorized by their historical context and their approach to molecular assembly, such as convergent and divergent routes.

Historical Development of Syntheses Relevant to Substituted Piperidines

The journey of piperidine synthesis began in the 19th century, with early methods primarily relying on the reduction of more readily available aromatic pyridine (B92270) precursors. nih.gov In 1850, Thomas Anderson first isolated piperidine by reacting piperine (B192125), the pungent compound from black pepper, with nitric acid. wikipedia.org

Historically, the most fundamental approach has been the catalytic hydrogenation of pyridines . nih.gov This process typically involves treating a pyridine derivative with hydrogen gas under high pressure and temperature in the presence of transition metal catalysts like nickel, palladium, or platinum. wikipedia.orgnih.gov While effective for producing the basic piperidine structure, these conditions were often harsh and lacked the selectivity required for synthesizing complex, substituted piperidines without affecting other functional groups. nih.gov

Another classical method is the Birch reduction , which uses sodium in liquid ammonia (B1221849) and an alcohol, to reduce the pyridine ring, offering an alternative to catalytic hydrogenation. wikipedia.org Early cyclization methods also played a role, such as the reaction of 1,5-dihalides with primary amines to form the piperidine ring, a straightforward but limited approach. youtube.com These foundational methods, while groundbreaking for their time, often suffered from low yields, lack of stereocontrol, and limited functional group tolerance, paving the way for the development of more refined synthetic strategies.

Modern Convergent and Divergent Synthetic Routes

Modern synthetic chemistry offers a sophisticated toolbox for constructing highly functionalized piperidines with precise control over stereochemistry. These routes can be classified as convergent, where different fragments are brought together late in the synthesis, or divergent, where a common intermediate is used to create a library of diverse structures.

Convergent syntheses aim to build complexity efficiently. Key modern convergent strategies include:

Cycloaddition Reactions: The aza-Diels-Alder reaction, a powerful method for forming six-membered rings, involves the reaction of an imine with a diene to construct a tetrahydropyridine (B1245486), which can be subsequently reduced to the piperidine. youtube.comajchem-a.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. MCRs can rapidly generate highly substituted piperidines from simple precursors. ajchem-a.commdpi.com

Intramolecular Cyclization: A prevalent strategy involves the cyclization of a linear precursor containing both the nitrogen atom and the required carbon chain. Modern methods utilize various triggers for cyclization, including metal-catalyzed processes (using gold, palladium, or iridium), radical-mediated reactions, and organocatalyzed intramolecular Michael additions. nih.govorganic-chemistry.org

Divergent syntheses are particularly valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies. A common divergent approach starts with a pre-formed piperidine core which is then functionalized. news-medical.net A novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group on the piperidine ring, with nickel-catalyzed radical cross-coupling to introduce a wide range of substituents. news-medical.net This modular approach simplifies the synthesis of complex 3D molecules and reduces reliance on expensive precious metals like palladium. news-medical.net Other divergent strategies involve the chemoenzymatic resolution of piperidine intermediates, which can then be transformed into various stereoisomers of dioxygenated piperidines. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Cores

| Strategy | Type | Description | Advantages | Key Reactions |

| Catalytic C-H Oxidation/Cross-Coupling | Divergent | Enzymatic hydroxylation of a piperidine ring followed by Ni-catalyzed coupling to introduce various functional groups. news-medical.net | High modularity, access to complex 3D structures, reduced use of protecting groups and precious metals. news-medical.net | Biocatalytic oxidation, Radical cross-coupling. news-medical.net |

| Aza-Diels-Alder Reaction | Convergent | [4+2] cycloaddition between a diene and an imine to form a tetrahydropyridine precursor. youtube.comajchem-a.com | Excellent control over stereochemistry, rapid construction of the heterocyclic core. | Hetero-Diels-Alder cycloaddition. youtube.com |

| Intramolecular Reductive Amination | Convergent | Cyclization of a linear amino-aldehyde or amino-ketone, often catalyzed by transition metals. nih.govmdpi.com | Forms C-N bond and sets stereocenters simultaneously, applicable to various ring sizes. mdpi.com | Reductive amination, Hydrogen borrowing catalysis. mdpi.com |

| Asymmetric Hydrogenation | Functionalization | Reduction of a substituted pyridine or tetrahydropyridine precursor using a chiral catalyst. nih.govyoutube.com | High enantioselectivity, direct route to chiral piperidines from flat aromatic precursors. youtube.com | Ruthenium or Iridium-catalyzed hydrogenation. nih.gov |

| Radical-Mediated Cyclization | Convergent | Formation of the piperidine ring via intramolecular cyclization of a nitrogen-centered radical onto a double or triple bond. nih.gov | Mild reaction conditions, good functional group tolerance. | Radical C-H amination, Electrolysis-mediated cyclization. nih.gov |

Synthesis of 3-(2-Chlorobenzyl)piperidine Hydrochloride

The synthesis of the specific target molecule, this compound, involves the formation of a carbon-carbon bond between the 3-position of the piperidine ring and the benzyl (B1604629) group, followed by the formation of the hydrochloride salt. While specific proprietary methods may exist, plausible synthetic routes can be constructed based on established chemical principles for forming 3-substituted piperidines.

Detailed Description of Synthetic Pathways

A common and logical approach to synthesizing 3-(2-chlorobenzyl)piperidine involves the reaction of a pyridine-based electrophile with a nucleophilic 2-chlorobenzyl species, or vice versa. One of the most versatile methods for creating C-C bonds at the pyridine ring is through organometallic addition.

A likely synthetic pathway is a Grignard reaction followed by reduction.

Preparation of the Grignard Reagent: 2-Chlorobenzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-chlorobenzylmagnesium chloride.

Nucleophilic Addition to Pyridine Derivative: This Grignard reagent is then added to a suitable pyridine precursor, such as 3-cyanopyridine. The nucleophilic benzyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine after workup.

Reduction to Piperidine: The resulting intermediate, which contains both a dihydropyridine (B1217469) ring and an imine, is then fully reduced to the piperidine. This can often be achieved in a single step via catalytic hydrogenation using a catalyst like Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces both the C=N imine bond and the remaining C=C bonds in the pyridine ring.

Hydrochloride Salt Formation: The resulting free base, 3-(2-chlorobenzyl)piperidine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. researchgate.net The hydrochloride salt then precipitates and can be isolated by filtration, yielding this compound as a white to off-white crystalline solid. lookchem.com

An alternative route involves the alkylation of a pre-formed piperidine . For instance, an N-protected 3-lithiated piperidine could be generated and then reacted with 2-chlorobenzyl chloride. Another approach could involve the alkylation of the enolate of an N-protected 3-oxopiperidine with 2-chlorobenzyl chloride, followed by Wolff-Kishner or Clemmensen reduction of the ketone to a methylene (B1212753) group. nih.gov

Identification of Key Reaction Steps and Intermediates

Following the primary Grignard-based pathway, the key transformations and intermediate compounds can be identified.

Key Reaction Steps:

Grignard Reagent Formation: The generation of the organometallic nucleophile from 2-chlorobenzyl chloride.

Nucleophilic Addition: The C-C bond-forming reaction where the Grignard reagent attacks the 3-cyanopyridine.

Catalytic Hydrogenation: The complete saturation of the heterocyclic ring and reduction of the exocyclic imine.

Salt Formation: The final acid-base reaction to produce the stable hydrochloride salt.

Key Intermediates:

2-Chlorobenzylmagnesium chloride: The active nucleophilic species.

Dihydropyridine-imine Adduct: The initial product formed after the Grignard reaction and aqueous workup. This is often not isolated and is carried directly to the reduction step.

3-(2-Chlorobenzyl)piperidine (Free Base): The final product of the reduction step before salt formation. This is typically an oil or low-melting solid.

Optimization of Reaction Conditions and Yields

For the Grignard reaction , it is crucial to maintain strictly anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. The choice of solvent (e.g., THF vs. diethyl ether) can influence the solubility and reactivity of the Grignard reagent.

The catalytic hydrogenation step is highly dependent on several factors. The choice of catalyst, hydrogen pressure, and temperature can significantly affect the reaction rate and the potential for side reactions. For instance, using a more active catalyst like platinum oxide may allow the reaction to proceed at lower temperatures and pressures compared to palladium on carbon.

Table 2: General Optimization Parameters for Piperidine Synthesis via Hydrogenation

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Catalyst | 10% Pd/C | PtO₂ | Raney Nickel | PtO₂ is often more active for pyridine reduction, while Pd/C is generally cheaper and easier to handle. Raney Ni can also be effective but may require higher pressures. nih.govmdpi.com |

| H₂ Pressure | 1 atm (balloon) | 50 psi | 500 psi | Higher pressure generally increases the reaction rate, allowing for lower catalyst loading or shorter reaction times. |

| Solvent | Ethanol | Acetic Acid | Methanol | Acidic solvents like acetic acid can protonate the pyridine nitrogen, accelerating hydrogenation. Alcohols are common, neutral choices. nih.gov |

| Temperature | 25 °C (Room Temp) | 50 °C | 80 °C | Increasing temperature typically speeds up the reaction, but can also lead to undesired side reactions or catalyst degradation. |

The final salt formation is generally a high-yielding step. Optimization involves choosing a solvent system in which the free base is soluble but the hydrochloride salt is not, allowing for efficient precipitation and isolation of a pure product. Careful, stoichiometric addition of HCl is necessary to avoid the formation of undesired di-hydrochloride salts or leaving unreacted free base in the solution.

Chemical Derivatization and Structural Modification

The structure of 3-(2-Chlorobenzyl)piperidine allows for targeted modifications at two key locations: the secondary amine of the piperidine ring and the chloro-substituted aromatic ring. These derivatizations are instrumental in modulating the compound's physicochemical properties and biological activity.

Functionalization of the Piperidine Ring System

The secondary amine within the piperidine ring is a highly versatile functional handle for a variety of chemical transformations. The nucleophilic nature of the nitrogen atom allows for straightforward reactions to introduce a wide range of substituents.

The most common modifications involve N-alkylation and N-acylation. N-alkylation introduces alkyl or substituted benzyl groups, which can alter the compound's lipophilicity and basicity. Standard conditions for this transformation include reacting the piperidine with an alkyl or benzyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netchemicalforums.com For instance, reacting 3-(2-Chlorobenzyl)piperidine with various benzyl chlorides in the presence of a base can yield a library of N-substituted derivatives. chemicalforums.comnih.gov

N-acylation, achieved by reacting the piperidine with acyl chlorides or acid anhydrides, introduces amide functionalities. These modifications can serve as hydrogen bond acceptors and significantly impact the molecule's interaction with biological targets. Reductive amination with various aldehydes or ketones provides another route to N-alkylated derivatives, often under mild conditions using reducing agents like sodium triacetoxyborohydride. researchgate.net

These functionalization strategies are summarized in the table below.

| Reaction Type | Reagents and Conditions | Purpose of Modification | References |

| N-Alkylation | Alkyl/Benzyl Halide, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, MeCN) | Modulate lipophilicity, basicity, and steric bulk. | researchgate.netchemicalforums.com |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | Introduce hydrogen bond acceptors; alter electronic properties. | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., MeCN, DCE) | Introduce diverse N-alkyl substituents under mild conditions. | researchgate.net |

Table 1: Methods for Functionalization of the Piperidine Nitrogen.

Transformations Involving the Chlorobenzyl Moiety

The 2-chlorobenzyl group offers a site for modification primarily through reactions targeting the carbon-chlorine bond. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov

The Suzuki-Miyaura coupling, for example, can be used to replace the chlorine atom with a variety of aryl or heteroaryl groups by reacting the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This transformation is highly valuable for exploring how different aromatic substituents at this position affect biological activity. Similarly, the Buchwald-Hartwig amination allows for the introduction of primary or secondary amines, creating new potential interaction points for biological targets.

| Reaction Type | Reagents and Conditions | Resulting Modification | References |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) | Replacement of -Cl with a new aryl or heteroaryl group. | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Replacement of -Cl with a substituted amino group (-NR₂). | mit.edu |

| Catalytic Hydrogenation | H₂, Pd/C Catalyst, Solvent (e.g., EtOH, MeOH) | Replacement of -Cl with -H (dehalogenation). | google.com |

Table 2: Key Transformations of the Chlorobenzyl Moiety.

Stereoselective Synthesis of Enantiopure Isomers for Biological Evaluation

Since 3-(2-Chlorobenzyl)piperidine possesses a stereocenter at the C3 position, it exists as a racemic mixture of (R) and (S) enantiomers. For thorough biological evaluation, it is often essential to separate these enantiomers, as they can exhibit different potencies, efficacies, or off-target effects. lookchem.com Two primary strategies are employed to obtain the single, enantiopure isomers: chiral resolution of the racemate and direct asymmetric synthesis.

Chiral Resolution: This is a classical and widely used method for separating enantiomers. wikipedia.org The process involves reacting the racemic piperidine base with a chiral resolving agent, such as an enantiomerically pure acid like (+)- or (-)-tartaric acid or dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org Once a single diastereomer is isolated, the chiral auxiliary is removed by treatment with a base to yield the desired enantiomerically pure piperidine. While effective, this method's success depends on the differential solubility of the diastereomeric salts, and at least half of the material is discarded unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Asymmetric Synthesis: Modern synthetic methods allow for the direct synthesis of a single enantiomer, avoiding the need for resolution. A powerful approach for synthesizing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This method couples a substituted pyridine precursor with a boronic acid in the presence of a chiral rhodium catalyst to generate a 3-substituted tetrahydropyridine with high enantioselectivity. snnu.edu.cn A subsequent reduction step then yields the final enantiomerically enriched 3-substituted piperidine. This strategy offers a more efficient route to a specific enantiomer from the outset.

| Method | Description | Advantages | Disadvantages | References |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Widely applicable; uses established techniques. | Maximum 50% theoretical yield for the desired enantiomer; requires screening of resolving agents; can be laborious. | lookchem.comwikipedia.org |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary to control the stereochemical outcome of a key bond-forming step. | High theoretical yield; avoids loss of material; can be highly selective. | Requires development of specific catalytic systems; may not be universally applicable to all substrates. | nih.govacs.orgorganic-chemistry.orgsnnu.edu.cn |

Table 3: Comparison of Methods for Obtaining Enantiopure Isomers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications on Biological Activity

Systematic investigations into the benzylpiperidine scaffold have demonstrated that minor structural changes can lead to significant shifts in biological activity and target selectivity. Research on analogues has explored modifications at three primary locations: the aromatic ring, the piperidine (B6355638) ring, and the piperidine nitrogen.

For instance, studies on meperidine analogues, which feature a 4-substituted piperidine ring, have shown that substitutions on the aryl ring are critical for potency at the serotonin (B10506) transporter (SERT). uno.edu Similarly, research on 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors revealed that the nature of the aromatic substituent plays a crucial role in determining selectivity for the serotonin transporter (SERT) versus the dopamine (B1211576) transporter (DAT). koreascience.kr Compounds with a biphenyl (B1667301) group tend to show strong SERT inhibition, whereas those with diphenyl substitutions exhibit weaker SERT inhibition. biomolther.org

Table 1: Impact of Structural Modifications on Biological Activity in Benzylpiperidine Analogues

| Compound Series | Modification Site | Structural Change | Observed Effect on Biological Activity | Reference |

| Meperidine Analogues | Aryl Ring | Introduction of 4-iodo, 2-naphthyl, 3,4-dichloro, 4-biphenyl groups | Potent ligands for the serotonin transporter (SERT) | uno.edu |

| Meperidine Analogues | Piperidine Nitrogen | N-demethylation | Improved binding affinity and selectivity for SERT | uno.edu |

| 4-Benzylpiperidine Carboxamides | Aromatic Ring (R¹) | Biphenyl vs. Diphenyl substitution | Biphenyl enhances SERT inhibition; Diphenyl results in weak SERT inhibition | koreascience.krbiomolther.org |

| 4-Benzylpiperidine Carboxamides | Aromatic Ring (R¹) | 2-Naphthyl vs. 1-Naphthyl substitution | 2-Naphthyl substitution generally enhances inhibition of serotonin reuptake | koreascience.krbiomolther.org |

Role of the Chlorobenzyl Group in Ligand-Target Interactions

The chlorobenzyl group is a key feature of 3-(2-Chlorobenzyl)piperidine hydrochloride. The benzyl (B1604629) moiety itself is a common pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a receptor's binding pocket. nih.gov

The presence and position of the chlorine atom on the benzyl ring significantly modulate the electronic and steric properties of the molecule. Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence its interaction with the target protein. SAR studies of other molecular classes have shown that substitutions with electron-withdrawing groups on an aromatic ring can increase biological activity. nih.gov

In the case of 3-(2-Chlorobenzyl)piperidine, the chlorine atom is at the ortho- (2-) position. This placement can have several effects:

Steric Influence : The ortho-positioning of the chlorine atom can restrict the rotation of the bond between the benzyl group and the piperidine ring. This conformational constraint may lock the molecule into a specific shape that is more favorable (or less favorable) for binding to a biological target.

Electronic Effects : The electron-withdrawing nature of chlorine can create a dipole moment and influence potential hydrogen bonding or other electrostatic interactions.

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access its target.

Studies on related structures, such as N-benzyl piperidine derivatives, have been conducted to develop inhibitors for enzymes like acetylcholinesterase (AChE), highlighting the importance of the benzyl group in directing the molecule to specific binding sites. nih.govnih.gov

Influence of Piperidine Ring Substituents on Potency and Selectivity

The piperidine ring serves as a central scaffold, and the position and nature of its substituents are critical determinants of pharmacological activity. In 3-(2-Chlorobenzyl)piperidine, the benzyl group is located at the 3-position. The substitution pattern on the piperidine ring directly impacts how the molecule presents its functional groups to a biological target.

Research on various piperidine derivatives illustrates this point:

Positional Isomerism : The location of the substituent is crucial. For example, moving a substituent from the 4-position to the 3-position can drastically alter binding affinity and selectivity for different receptors or transporters.

Added Functionality : Introducing other substituents on the piperidine ring can introduce new interaction points. For example, adding hydroxyl or carbonyl groups can provide sites for hydrogen bonding. asianpubs.org

Ring Rigidity : Modifying the piperidine ring to create more rigid structures, such as bridged piperidines (e.g., nortropane or isoquinuclidine), can constrain the molecule to a specific conformation. nih.gov This approach can enhance potency by reducing the entropic penalty of binding, as the molecule does not need to "freeze" into the correct conformation upon interaction with the target. nih.gov These rigid analogues can also exhibit improved physicochemical properties like increased aqueous solubility. nih.gov

Studies on nipecotic acid derivatives, which are based on a piperidine-3-carboxylic acid structure, have led to the development of compounds with anticonvulsant and antidepressant activities, further emphasizing the therapeutic potential of 3-substituted piperidines. researchgate.net

Conformational Analysis and Stereoisomeric Effects on Pharmacological Profiles

The non-planar nature of the piperidine ring and the presence of a chiral center give 3-(2-Chlorobenzyl)piperidine a complex stereochemical profile that is central to its biological function.

Stereoisomeric Effects The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning 3-(2-Chlorobenzyl)piperidine exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-(2-Chlorobenzyl)piperidine and (S)-3-(2-Chlorobenzyl)piperidine. The hydrochloride salt is typically supplied as a racemate, a 1:1 mixture of both enantiomers.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, metabolic pathways, and toxicities. biomedgrid.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, studies on other chiral piperidine-containing compounds have shown significant differences in potency between stereoisomers. In one case, the (+)-alpha isomer of a dihydropyridine (B1217469) calcium antagonist containing a chiral 1-benzyl-3-piperidinol moiety was 30 to 100 times more potent than its (-)-alpha isomer. nih.gov Therefore, it is highly probable that one enantiomer of 3-(2-Chlorobenzyl)piperidine is significantly more active at a given biological target than the other. biomedgrid.com Identifying the more active enantiomer (the eutomer) is a critical step in drug development.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a piperidine (B6355638) derivative, might interact with a biological target, typically a protein or enzyme. For instance, studies on other piperidine compounds have successfully used molecular docking to elucidate their binding modes. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were analyzed through molecular docking to confirm their potential to bind to various cancer-related protein targets. nih.gov The results indicated that these compounds could form stable complexes, suggesting their potential as cytotoxic agents. nih.gov

Similarly, molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations can offer a deeper understanding of the stability of a ligand-receptor complex identified through docking. For example, MD simulations were employed to study semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors. ufrgs.br These studies revealed that the more potent inhibitor formed more stable and favorable interactions with the enzyme's active site over time, highlighting the importance of the ligand's side-chain length in its inhibitory activity. ufrgs.br Explicit-solvent MD simulations helped to understand the interactions between semi-synthetic piperidine alkaloids and acetylcholinesterase, indicating that the more potent compound had a more favorable interaction with the target protein. ufrgs.br

For 3-(2-chlorobenzyl)piperidine hydrochloride, these computational approaches could be applied to predict its binding affinity and mode of interaction with a variety of potential biological targets, guiding further experimental validation.

In Silico Prediction of Biological Activity Spectra and Potential Molecular Targets

The biological activity of a novel compound can be predicted using various in silico tools that leverage large databases of known ligand-target interactions. Web servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are prominent examples of such resources. nih.govclinmedkaz.orgnih.gov

SwissTargetPrediction works by identifying the most probable protein targets of a small molecule based on the principle of similarity to known bioactive compounds. nih.govnih.gov The prediction is based on a combination of 2D and 3D similarity measures. nih.gov A study on new piperidine derivatives utilized SwissTargetPrediction to identify potential protein targets, revealing that these compounds could interact with various enzymes, receptors, and ion channels. clinmedkaz.org

The PASS online tool predicts a wide spectrum of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, based on the structural formula of a compound. way2drug.com Research on novel piperidine derivatives has used PASS to forecast a broad range of potential applications, such as in oncology and neurology, and as local anesthetic or antiarrhythmic agents. clinmedkaz.org These predictions provide a valuable roadmap for subsequent preclinical research. clinmedkaz.org

By inputting the structure of this compound into these platforms, researchers can generate a preliminary profile of its likely biological activities and molecular targets, thus prioritizing experimental screening efforts.

Table 1: Illustrative Predicted Biological Activities for Piperidine Derivatives using PASS

| Predicted Activity | Probability to be Active (Pa) |

| Kinase Inhibitor | > 0.7 |

| GPCR Ligand | > 0.6 |

| Enzyme Inhibitor | > 0.6 |

| Antineoplastic | > 0.5 |

| CNS Depressant | > 0.5 |

| Note: This table is illustrative and based on general findings for piperidine derivatives from in silico studies. clinmedkaz.orgnih.gov The values are not specific to this compound but represent the types of predictions that can be obtained. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in optimizing lead compounds by predicting the activity of newly designed analogs.

Several QSAR studies have been conducted on piperidine derivatives to predict their activity in various contexts. For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against the mosquito species Aedes aegypti. nih.govtandfonline.com These models, which used 2D topological descriptors, were able to achieve high predictive accuracy, with determination coefficients (r²) greater than 0.85 for the training sets. nih.govtandfonline.com Another study focused on developing QSAR models for piperidine derivatives with Akt1 inhibitory and antiproliferative activities. tandfonline.comnih.gov By using 3D and 2D descriptors, robust models were created that could guide the design of new, more potent compounds. tandfonline.comnih.gov

The general approach involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. nih.govtandfonline.com For this compound, a QSAR study involving a library of related analogs could help identify the key structural features that contribute to a desired biological effect, facilitating the design of more effective molecules.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Example | Application |

| 2D Topological | Centred Broteau–Moreau autocorrelation | Predicting toxicity against Aedes aegypti tandfonline.com |

| 3D Autocorrelation | 3D-MoRSE descriptors | Modeling Akt1 inhibitory activity tandfonline.comnih.gov |

| Constitutional | Molecular Weight | General property prediction |

| Quantum-Chemical | HOMO/LUMO energies | Reactivity and stability assessment |

| This table provides examples of descriptor types that are frequently used in building QSAR models for piperidine-containing compounds. |

Virtual Screening and Library Design Based on the Piperidine Scaffold

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. thieme-connect.com Its prevalence makes it an attractive starting point for the design of chemical libraries for virtual screening campaigns. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.irnih.gov

Computer-aided drug design (CADD) has revolutionized this process by enabling the rapid and cost-effective screening of vast virtual libraries. sciengpub.ir For instance, an in-house library of 210 biologically active compounds, including those with a piperidine core, was virtually screened against the main protease of COVID-19 to identify potential inhibitors. sciengpub.irresearchgate.net This highlights the power of repurposing existing molecules and screening them against new targets. sciengpub.ir

The design of fragment libraries based on the piperidine scaffold is another important area. A study on the synthesis and analysis of a virtual library of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates demonstrated that these molecules possess excellent three-dimensional shapes and molecular properties suitable for fragment-based drug discovery. whiterose.ac.uk By utilizing the this compound scaffold as a foundation, new virtual libraries can be designed and screened against various therapeutic targets to discover novel hit compounds.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, particularly those based on quantum mechanics, can provide fundamental insights into the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies.

While specific theoretical calculations for this compound are not widely published, studies on related structures provide a framework for what could be explored. For example, crystal structure determinations of similar compounds, such as 1-(2-chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, reveal conformational details and intermolecular interactions. nih.gov In this related molecule, the piperidine ring adopts a chair conformation with substituents in equatorial positions. nih.gov

For this compound, theoretical calculations could be used to:

Determine the most stable conformation of the molecule.

Analyze the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to estimate its chemical reactivity and kinetic stability.

Simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in its experimental characterization.

These theoretical insights are invaluable for understanding the intrinsic chemical nature of the compound and predicting its behavior in chemical reactions and biological systems.

Advanced Applications and Future Research Directions

Role as a Privileged Scaffold in Drug Discovery Pipelines and Lead Optimization

The term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. cambridgemedchemconsulting.com The N-benzylpiperidine motif, a core component of the title compound's structure, is widely regarded as a privileged scaffold. cambridgemedchemconsulting.comnih.gov This is due to its three-dimensional nature and its ability to engage in various types of interactions with target proteins, including cation-π, hydrophobic, and electrostatic interactions. cambridgemedchemconsulting.comresearchgate.net Medicinal chemists frequently use the N-benzylpiperidine motif to fine-tune the efficacy and physicochemical properties of developing drugs. researchgate.net

The piperidine (B6355638) ring itself is one of the most significant synthetic fragments in the design of pharmaceuticals, present in numerous approved drugs across a wide range of therapeutic areas. nih.govresearchgate.net Its structural flexibility allows it to serve as a versatile anchor for building molecular complexity.

Lead optimization is a critical phase in drug discovery where a lead compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govpatsnap.com The piperidine scaffold is frequently subjected to lead optimization campaigns. For instance, researchers have optimized 4,4-disubstituted piperidine amides to develop potent γ-secretase inhibitors for potential use in Alzheimer's disease. nih.gov The process involves iterative cycles of designing, synthesizing, and testing new analogues to enhance the desired therapeutic characteristics. patsnap.com The 3-(2-chlorobenzyl)piperidine framework serves as an exemplary starting point for such optimization efforts, where modifications to the piperidine ring or the chlorobenzyl group can lead to new drug candidates.

| Drug Name | Scaffold Type | Therapeutic Area |

|---|---|---|

| Donepezil | N-Benzylpiperidine | Alzheimer's Disease researchgate.net |

| Methylphenidate (Ritalin) | Piperidine | ADHD nih.gov |

| Fentanyl | Piperidine | Analgesic tandfonline.com |

| Haloperidol | Piperidine | Antipsychotic |

| Tamsulosin | Piperidine | Benign Prostatic Hyperplasia acs.org |

Development of 3-(2-Chlorobenzyl)piperidine Hydrochloride as a Chemical Probe for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins, in their native environment. mskcc.orgnih.govpitt.edu A high-quality chemical probe must demonstrate potent and selective engagement with its intended target. nih.gov While there is no specific literature detailing the use of this compound as a chemical probe, its potential as a starting point for probe development is clear.

The development process would involve:

Identification and Validation of a Biological Target: First, the specific protein or pathway that this compound interacts with would need to be identified and validated.

Optimization for Potency and Selectivity: Medicinal chemistry efforts would aim to increase the compound's affinity and selectivity for the target, minimizing off-target effects. This is an iterative process of synthesis and biological testing.

Bioorthogonal Functionalization: To be a useful tool, the optimized molecule would be derivatized with a tag. This could be a fluorescent dye for imaging applications (microscopy, flow cytometry) or a biotin (B1667282) tag for affinity purification and proteomic studies to identify protein-protein interactions. mskcc.org This functionalization must be done in a way that does not disrupt the molecule's binding to its target.

The development of such probes allows researchers to ask specific questions about a protein's function, localization, and interactions within a cell in a controlled manner. mskcc.orgrsc.org

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to create structurally novel compounds while retaining or improving biological activity. researchgate.netuniroma1.itnih.gov These techniques are employed to enhance physicochemical properties, improve metabolic stability, or secure new intellectual property. uniroma1.itdrughunter.com

Bioisosterism involves the substitution of one functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govu-tokyo.ac.jp For the 3-(2-Chlorobenzyl)piperidine scaffold, several bioisosteric replacements could be envisioned. The chlorine atom on the benzyl (B1604629) ring, for example, could be replaced with other halogens (F, Br), a methyl group, or a trifluoromethyl group to modulate electronic properties and lipophilicity.

Scaffold hopping is a more significant change, involving the replacement of a molecule's core structure with a different one that maintains the essential 3D arrangement of key functional groups. uniroma1.itnih.gov For instance, the piperidine ring could be "hopped" to a different heterocyclic system. A notable example in the literature describes the successful use of scaffold hopping to develop novel inhibitors of the glycine (B1666218) transporter 1 (GlyT1), where the piperidine core was replaced with bicyclic systems like octahydrocyclopenta[c]pyrrole. nih.gov This strategy led to new chemical series with potent inhibitory activity. nih.gov

| Original Fragment | Strategy | Potential Replacement(s) | Rationale |

|---|---|---|---|

| Piperidine Ring | Scaffold Hopping | Pyrrolidine, Azetidine, Octahydrocyclopenta[c]pyrrole nih.gov | Explore new chemical space, alter physical properties. |

| Chlorine Atom | Bioisosteric Replacement | -F, -Br, -CH₃, -CF₃ | Modulate electronics, lipophilicity, and metabolic stability. nih.gov |

| Benzene Ring | Bioisosteric Replacement | Pyridine (B92270), Thiophene, Bicyclo[1.1.1]pentane tcichemicals.com | Improve solubility, alter aromatic interactions, escape "flatland". tcichemicals.comprinceton.edu |

Integration with High-Throughput Screening and Combinatorial Chemistry

High-Throughput Screening (HTS) is a cornerstone of modern lead generation, allowing for the rapid testing of vast numbers of compounds against a biological target. nih.gov Combinatorial chemistry provides the large, diverse libraries of molecules needed for HTS campaigns. nih.gov The 3-(2-Chlorobenzyl)piperidine scaffold is well-suited for the creation of combinatorial libraries.

The synthesis of such a library would typically involve a multi-component reaction or a stepwise approach where different building blocks are introduced at various positions on the scaffold. nih.govresearchgate.net For example:

Piperidine N-substitution: A variety of alkyl, acyl, or aryl groups could be attached to the piperidine nitrogen.

Benzyl Ring Variation: A collection of different substituted benzyl halides could be used in the synthesis to explore the effect of substitution patterns on the aromatic ring.

Piperidine Ring Substitution: Additional functional groups could be introduced at other positions on the piperidine ring.

A method for the liquid-phase combinatorial synthesis of benzylpiperazine and piperidine libraries has been reported, highlighting the feasibility of this approach. nih.gov Once synthesized, these libraries can be screened using HTS to identify "hits"—compounds that show activity against a target of interest. dovepress.com These hits then become the starting points for more focused lead optimization programs.

Potential Non-Therapeutic Research Applications in Materials Science or Catalysis (for general piperidine derivatives)

Beyond medicine, piperidine derivatives have found applications in other areas of chemical science, particularly in catalysis. nih.gov

Catalysis: Piperidine and its derivatives are used as organocatalysts or as ligands for metal catalysts in a variety of organic reactions. For example, they have been employed in the hydrogenation of pyridines to produce other substituted piperidines. nih.gov Chiral piperidine derivatives have been developed as catalysts for asymmetric reactions, which are crucial for producing enantiomerically pure compounds. acs.org Lipase-catalyzed multicomponent reactions have also been used for the biocatalytic synthesis of piperidine derivatives. rsc.org

Materials Science: While specific applications for this compound in materials science are not documented, the piperidine ring is a nitrogen-containing heterocycle that can be incorporated into polymer backbones or as a functional side group. Such materials could potentially have unique properties, such as altered thermal stability, pH-responsiveness, or metal-binding capabilities.

Future Prospects for Novel Chlorobenzylpiperidine Derivatives in Preclinical Research

The benzylpiperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Preclinical research on novel derivatives is active across several disease areas, demonstrating the enduring potential of this chemical class.

Recent studies have focused on designing multi-target-directed ligands, a promising strategy for complex multifactorial diseases like Alzheimer's. nih.govnih.gov For example, series of N-benzylpiperidine derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC), or as dual inhibitors of AChE and β-secretase-1 (BACE-1). nih.govnih.gov Some of these compounds not only showed potent and balanced enzymatic inhibition but also exhibited other beneficial properties such as antioxidant activity, metal chelation, and inhibition of amyloid-beta aggregation. nih.govnih.gov

Furthermore, the synthesis of novel benzylpyridine derivatives has led to the discovery of potent K+ channel openers with potential applications as vasodilators. nih.gov Other research has explored N-substituted piperidines as potential analgesics targeting the µ-opioid receptor. tandfonline.com

These examples underscore that the future of chlorobenzylpiperidine derivatives in preclinical research is bright. By systematically modifying the core structure—altering substituents, changing stereochemistry, or applying bioisosteric replacements—researchers can continue to generate novel compounds with tailored biological activities. nih.govmdpi.com The collective findings suggest that compounds derived from this scaffold will remain important candidates for tackling a wide range of diseases.

| Derivative Class | Investigated Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| N-Benzylpiperidine Analogs | AChE & BACE-1 | Alzheimer's Disease | nih.gov |

| N-Benzylpiperidine Derivatives | HDAC & AChE | Alzheimer's Disease | nih.gov |

| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Pain/Analgesia | tandfonline.com |

| 2-(alpha-alkoxyimino)benzylpyridine derivatives | K+ Channels | Hypertension (Vasodilation) | nih.gov |

| Compound Name |

|---|

| This compound |

| Donepezil |

| Methylphenidate |

| Fentanyl |

| Haloperidol |

| Tamsulosin |

| Octahydrocyclopenta[c]pyrrole |

| Pyrrolidine |

| Azetidine |

| Bicyclo[1.1.1]pentane |

Q & A

Q. What are the recommended synthesis routes for 3-(2-Chlorobenzyl)piperidine hydrochloride, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, chlorobenzyl halides can react with piperidine derivatives under anhydrous conditions. Key parameters to optimize include:

- Reagent selection: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for chlorination steps .

- Solvent choice: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .

- Temperature control: Reactions often require reflux (80–120°C) to achieve high yields while avoiding decomposition .

- Purification: Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle discrepancies in reported hazard classifications for this compound?

Methodological Answer: Conflicting hazard data (e.g., GHS classifications in safety sheets) require cross-referencing multiple sources and conducting in-house testing:

- Review SDSs: Compare entries from suppliers like Combi-Blocks () and Aaron Chemicals (), noting variations in oral toxicity (H302 vs. H315) or irritancy .

- Experimental validation: Perform acute toxicity assays (e.g., OECD 423) and skin irritation tests (OECD 439) to confirm safety thresholds .

- Precautionary measures: Default to stricter protocols (e.g., full PPE, fume hood use) until reliable data is established .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl) and piperidine ring protons (δ 1.5–3.0 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1 for C₁₂H₁₅ClN⁺) .

- HPLC: Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives with improved bioactivity?

Methodological Answer: Integrate quantum mechanics (QM) and molecular dynamics (MD) to:

- Predict reactivity: Use density functional theory (DFT) to model electrophilic substitution sites on the chlorobenzyl ring .

- Optimize binding affinity: Dock derivatives into target proteins (e.g., serotonin receptors) using AutoDock Vina .

- Validate experimentally: Prioritize synthetic targets with favorable computational scores, then screen for activity (e.g., IC₅₀ assays) .

Q. What strategies resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst optimization: Screen Pd/C or Raney Ni for reductive amination efficiency .

- Process control: Implement inline FTIR to monitor intermediate formation and adjust pH/temperature dynamically .

- Scale-up adjustments: Replace batch reactors with flow chemistry systems to improve heat/mass transfer .

Q. How does the crystal structure of this compound inform its stability and reactivity?

Methodological Answer:

- X-ray crystallography: Determine bond angles/distances (e.g., C-Cl bond length ~1.74 Å) to assess steric hindrance .

- Conformational analysis: Compare chair vs. boat conformations of the piperidine ring; chair forms are more stable and prevalent in solid state .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H···Cl hydrogen bonds) influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.